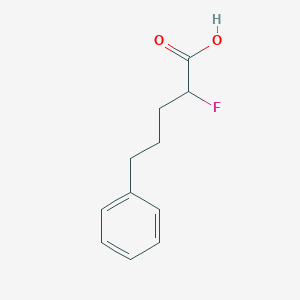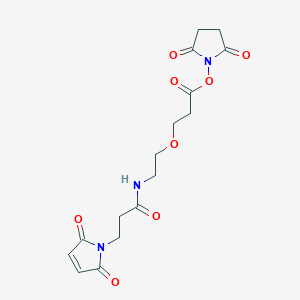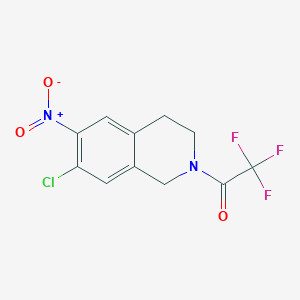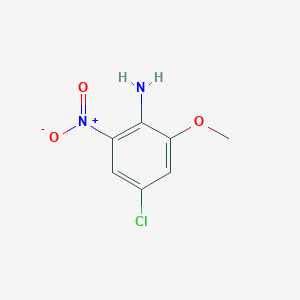
4-氯-2-甲氧基-6-硝基苯胺
概览
描述
“4-Chloro-2-methoxy-6-nitroaniline” is an organic compound that has been studied for its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .
Molecular Structure Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule has a monoclinic structure with a Pc space group, as recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .
Chemical Reactions Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule is part of a class of organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties . These properties are important in the design of devices in communication technologies .
Physical And Chemical Properties Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule is thermally stable up to 115 °C . It has a molecular weight of 202.6 and a density of 1.5±0.1 g/cm3 . It is a pale-yellow to orange to yellow-brown solid .
科研应用
合成和生产
- 4-氯-2-甲氧基-6-硝基苯胺(CMNA)已被用于合成各种化合物。例如,通过包括环化、硝化和氯化在内的步骤,使用CMNA合成了4-氯-6-甲氧基-2-甲基-3-硝基喹啉。这种合成以其简单性、温和条件和高产率而闻名,适用于大规模研究(Zhao, Lei, & Guo, 2017)。
环境生物降解
- 以染料和制药制造中的用途而闻名的CMNA已被确认为一种生物降解性差的物质。研究表明,某些细菌菌株,如红球菌属,可以在需氧条件下生物降解CMNA,利用其作为碳、氮和能源来源。这种降解导致CMNA分解为更少有害的物质(Khan, Pal, Vikram, & Cameotra, 2013)。
光催化
- CMNA也已在光催化中进行研究。在一项研究中,为了在特定光照条件下降解含有CMNA的混合物,创造了新型光催化剂。这项研究对环境修复非常重要,特别是在CMNA是污染物的水处理过程中(Jafari & Nezamzadeh-Ejhieh, 2017)。
致突变性研究
- 对CMNA及其衍生物的致突变性质进行了研究。在一项研究中,CMNA成分之一的4-氯-6-甲氧基吲哚在亚硝化时被证明形成强致突变剂。这些研究有助于了解与CMNA及其衍生物相关的致突变性和可能的致癌风险(Brown, Nguyen, Taghizadeh, Wishnok, & Tannenbaum, 1992)。
化学反应性和合成
- 已经在各种合成过程中探索了CMNA的化学反应性。例如,CMNA被用于反应产生氨基去卤化产物,有助于开发新的化学化合物和材料(Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015)。
Safety And Hazards
未来方向
The “4-Chloro-2-methoxy-6-nitroaniline” molecule has potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds , indicating its potential for future research and development in these areas.
性质
IUPAC Name |
4-chloro-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYHIKKJRBLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-6-nitroaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
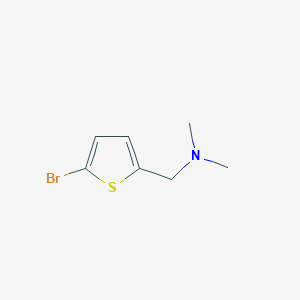
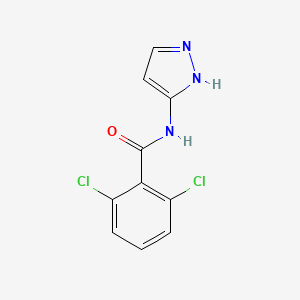
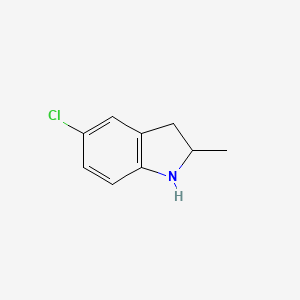
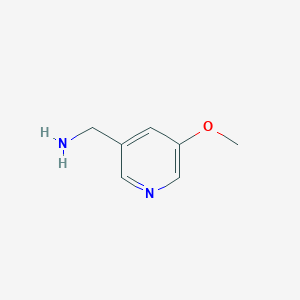
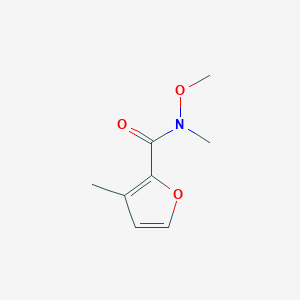
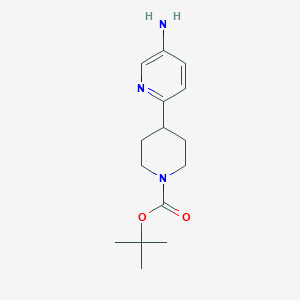
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)
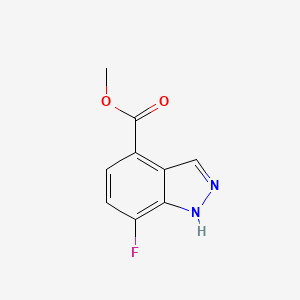
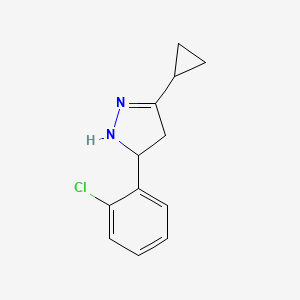
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
